![molecular formula C8H8BrNO3S2 B14897334 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one](/img/structure/B14897334.png)
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one ring substituted with a 5-bromo-2-thienylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one typically involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with pyrrolidin-2-one. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
化学反応の分析
Types of Reactions
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function.
類似化合物との比較
Similar Compounds
- 1-[(5-Bromo-2-thienyl)sulfonyl]piperazine
- 1-[(5-Bromo-2-thienyl)sulfonyl]-4-(4-chlorophenyl)piperazine
- 1-[(5-Bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine
Uniqueness
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one is unique due to its pyrrolidin-2-one ring, which imparts distinct chemical and biological properties compared to its piperazine analogs. The presence of the pyrrolidin-2-one ring can influence the compound’s stereochemistry and its interaction with biological targets, potentially leading to different pharmacological profiles.
特性
分子式 |
C8H8BrNO3S2 |
|---|---|
分子量 |
310.2 g/mol |
IUPAC名 |
1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C8H8BrNO3S2/c9-6-3-4-8(14-6)15(12,13)10-5-1-2-7(10)11/h3-4H,1-2,5H2 |
InChIキー |
YSJGXJJZTSGEDI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


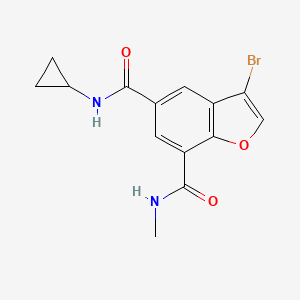
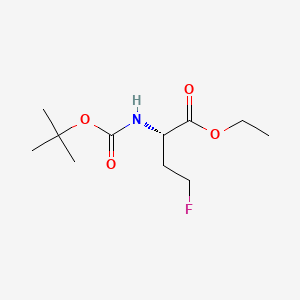
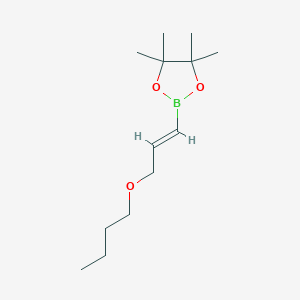
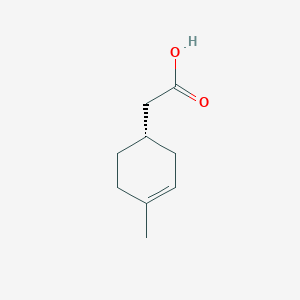
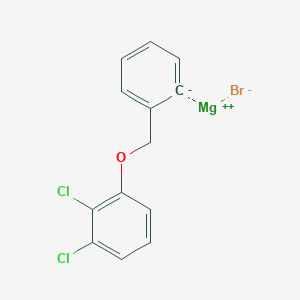

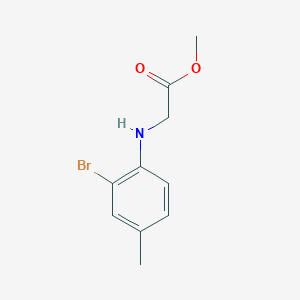
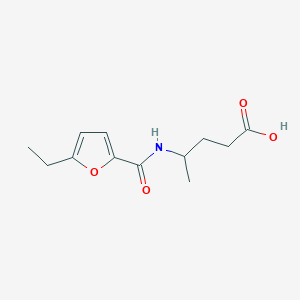
![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
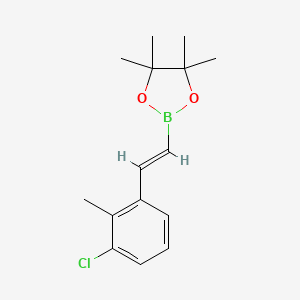
![n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)
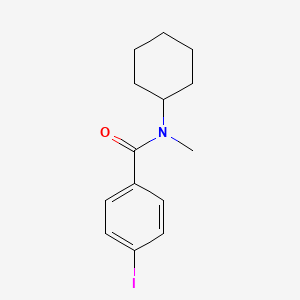
![2-Amino-N-butylbenzo[d]thiazole-6-carboxamide](/img/structure/B14897333.png)
![Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate](/img/structure/B14897341.png)
